5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole is a complex organic compound that belongs to the class of benzisoxazoles. These compounds are characterized by a benzene ring fused to an isoxazole ring, which contains a nitrogen atom and is known for its diverse biological activities. The specific structure of this compound includes a chloro substituent and a dimethylated isoxazole moiety, contributing to its potential pharmacological properties.
This compound can be sourced from various chemical suppliers, such as Sigma-Aldrich, which provides detailed information about its molecular formula, structure, and safety data. The molecular formula for 5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole is , and it has a molecular weight of approximately 251.67 g/mol .
5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole is classified as a heterocyclic compound due to the presence of nitrogen in its structure. It falls under the category of pharmaceutical intermediates and potential active pharmaceutical ingredients due to its structural features that may exhibit biological activity.
The synthesis of 5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole can be achieved through several methods involving the formation of the benzisoxazole core followed by chlorination and functionalization of the isoxazole ring.
The reaction conditions, such as temperature and solvent choice (e.g., ethanol or dichloromethane), play crucial roles in optimizing yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Cc1noc(C)c1-c2ccc(Cl)c(c2)C(O)=O
QNQYOWGBDDAKQE-UHFFFAOYSA-N
The structural analysis reveals that this compound features both aromatic and heterocyclic rings, which are essential for its biological activity.
5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole can participate in various chemical reactions:
These reactions can be facilitated by adjusting reaction conditions such as temperature, solvent, and concentration of reactants. Monitoring these reactions typically involves chromatography techniques to analyze product formation.
The mechanism of action for 5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors.
Preliminary studies suggest that compounds in this class may exhibit inhibitory effects on certain enzymes involved in metabolic pathways or act as modulators for specific receptors in cellular signaling pathways. Further pharmacological studies are required to confirm these actions.
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) may provide insights into thermal stability.
5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole has potential applications in medicinal chemistry due to its structural features that may confer biological activity. It could serve as:
Research into this compound's biological effects could lead to new therapeutic agents in fields such as oncology or neurology.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6